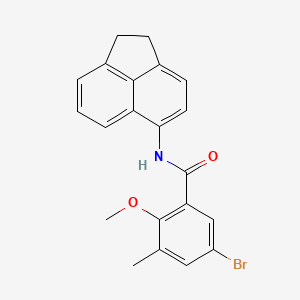

![molecular formula C18H25N3O2S B4621324 [(4-benzyl-5-heptyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B4621324.png)

[(4-benzyl-5-heptyl-4H-1,2,4-triazol-3-yl)thio]acetic acid

Overview

Description

The compound "[(4-benzyl-5-heptyl-4H-1,2,4-triazol-3-yl)thio]acetic acid" belongs to the class of 1,2,4-triazole derivatives. These derivatives are known for their versatile applications across various fields due to their significant physicochemical properties. 1,2,4-Triazoles have garnered attention in medicinal chemistry, material science, and agricultural applications due to their biological activities and chemical stability (Parchenko, 2019).

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including compounds like "[(4-benzyl-5-heptyl-4H-1,2,4-triazol-3-yl)thio]acetic acid", involves several key steps that leverage the reactivity of triazole rings. Methods often include cyclization reactions, substitution, and the use of thiol groups in the presence of acetic acid derivatives. These processes highlight the synthetic versatility of triazole compounds and their derivatives (Parchenko, 2019); (Kaplaushenko, 2019).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which significantly influences their chemical and physical properties. The triazole ring's nitrogen atoms contribute to its ability to engage in hydrogen bonding and coordinate with various metals, impacting its structural flexibility and reactivity (Issac & Tierney, 1996).

Chemical Reactions and Properties

1,2,4-Triazole derivatives undergo a wide range of chemical reactions, including substitutions, additions, and complex formation with metals. These reactions are crucial for modifying the chemical properties of triazole derivatives for specific applications. The thio group in "[(4-benzyl-5-heptyl-4H-1,2,4-triazol-3-yl)thio]acetic acid" offers additional reactivity, allowing for further functionalization and modification of the molecule (Ferreira et al., 2013).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of substituents on the triazole ring. The addition of a thioacetic acid group to the triazole ring could impact these properties, affecting the compound's utility in various applications (Ohloblina, 2022).

Chemical Properties Analysis

The chemical properties of "[(4-benzyl-5-heptyl-4H-1,2,4-triazol-3-yl)thio]acetic acid" and similar 1,2,4-triazole derivatives are marked by their reactivity towards nucleophiles, electrophiles, and their ability to form stable complexes with metals. These properties are pivotal in their application in creating pharmaceuticals, agricultural chemicals, and materials science (Ashby et al., 1978).

Scientific Research Applications

Acetic Acid and Its Derivatives in Medicine

Acetic acid and its derivatives have been explored for various medical applications. For example, acetic acid has been used for its antimicrobial properties in treating external infections and as a diagnostic tool in colposcopy to identify abnormal cervical cells. Studies like the one by Khilnani and Parulekar (1993) have demonstrated the effectiveness of acetic acid derivatives in enhancing colposcopic images, improving the detection of cervical intraepithelial neoplasia and cervical condyloma accuminata Khilnani & Parulekar, 1993.

Role in Metabolism and Nutritional Studies

Acetic acid, as a main component of vinegar, has been shown to have effects on body weight, fat mass, and serum triglyceride levels in obese subjects. Research by Kondo et al. (2009) indicates that daily intake of vinegar might be useful in the prevention of metabolic syndrome by reducing obesity Kondo et al., 2009.

Environmental and Occupational Health

In the context of environmental and occupational health, certain acetic acid derivatives serve as biomarkers for exposure to toxic substances. For instance, the presence of benzylmercapturic acid in urine has been studied as a marker of occupational exposure to toluene, highlighting the importance of monitoring such compounds for health and safety Inoue et al., 2002.

Potential Therapeutic Applications

Derivatives of acetic acid have been investigated for their therapeutic potential in various conditions. For example, trifluoroacetic acid, despite its structural similarity to hydrofluoric acid, shows significantly different toxicity profiles, indicating the importance of chemical structure in determining the biological activity of these compounds Sun & Corbett, 2017.

properties

IUPAC Name |

2-[(4-benzyl-5-heptyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2S/c1-2-3-4-5-9-12-16-19-20-18(24-14-17(22)23)21(16)13-15-10-7-6-8-11-15/h6-8,10-11H,2-5,9,12-14H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBJDLJOHMZGQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=NN=C(N1CC2=CC=CC=C2)SCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4621246.png)

![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4621252.png)

![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4621263.png)

![2-chloro-N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide](/img/structure/B4621275.png)

![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-9H-carbazole-3-carboxamide](/img/structure/B4621279.png)

![3-[(3-fluorobenzyl)thio]propanohydrazide](/img/structure/B4621287.png)

![7-(4-isopropoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4621293.png)

![2-allyl-6-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4621310.png)

![2-[(4-chloro-2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4621323.png)

![5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B4621341.png)

![1-[2-(4-nitrophenoxy)propanoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4621343.png)

![1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4621349.png)

![2-(3-{2-[(3,4-dimethylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4621354.png)